molecular formula C24H25N3O3 B2976767 N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865654-91-7

N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2976767
CAS No.: 865654-91-7
M. Wt: 403.482
InChI Key: YRGPFGNXWXBZCB-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a polycyclic heteroaromatic compound featuring a fused pyrano-pyrido-quinoline core. The molecule is distinguished by an ethoxyphenyl carboxamide substituent at position 10 and an imino group at position 11.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-29-20-10-4-3-9-19(20)26-24(28)18-14-16-13-15-7-5-11-27-12-6-8-17(21(15)27)22(16)30-23(18)25/h3-4,9-10,13-14,25H,2,5-8,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPFGNXWXBZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a pyridoquinoline framework. The presence of the ethoxy group on the phenyl ring is believed to influence its pharmacological properties by enhancing lipophilicity and potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(2-ethoxyphenyl)-11-imino have shown promising anticancer activities. For example:

  • Cell Line Studies : Compounds with similar structures have been evaluated against various cancer cell lines. A derivative exhibited comparable inhibitory activity to established chemotherapeutics in MDA-MB-231 breast cancer cells, suggesting potential as an anti-MDA-MB-231 inhibitor .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that certain quinoline derivatives exhibit significant activity against various bacterial strains. This activity is attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported for similar compounds. For instance:

  • Inhibition Potency : A related compound demonstrated moderate inhibitory activity against AChE (IC50 = 157.31 µM) and selective inhibition towards BChE (IC50 = 46.42 µM) . This suggests potential applications in treating neurodegenerative disorders.

Table of Biological Activities

Activity TypeRelated CompoundTarget/Cell LineIC50 Value
AnticancerSimilar DerivativeMDA-MB-231 Breast Cancer CellsComparable to PTX
AntimicrobialQuinoline DerivativeVarious Bacterial StrainsNot specified
Enzyme InhibitionRelated CompoundAChE157.31 µM
BChE46.42 µM

Comparison with Similar Compounds

N-(3-Fluoro-4-Methylphenyl)-11-Imino Derivative

A closely related compound, N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide, shares the pyrano-pyrido-quinoline backbone but differs in substituents. Such substitutions may influence metabolic stability and bioavailability .

10-(N-Phenylmethyliden)amino-11-Imino-Naphtho-Pyrano-Pyrimidines

Compounds like 10k (Table 2, ) feature a naphtho-pyrano-pyrimidine core instead of pyrano-pyrido-quinoline. The presence of a salicylaldehyde-derived Schiff base (2-hydroxyphenyl) in 10k reduces logP (predicted SwissADME ~3.2) compared to the ethoxyphenyl group (predicted logP ~3.8), highlighting the role of polar substituents in modulating lipophilicity .

Physicochemical Properties

Key properties of analogous compounds (Table 1):

Compound Core Structure Substituent Predicted logP (SwissADME) Molecular Weight (g/mol)
Target Compound Pyrano-Pyrido-Quinoline 2-Ethoxyphenyl ~3.8* ~463.5*
10k () Naphtho-Pyrano-Pyrimidine 2-Hydroxyphenyl 3.2 438.4
N-(3-Fluoro-4-Methylphenyl) Pyrano-Pyrido-Quinoline 3-Fluoro-4-Methylphenyl ~3.6* ~449.4*

*Estimated based on structural analogs .

The ethoxyphenyl group in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., 10k), as ethers are less prone to phase II conjugation than phenols .

Spectroscopic and Bioactivity Profiling

NMR Spectral Comparisons

In pyrano-quinoline derivatives, NMR chemical shifts in regions corresponding to the pyrano and pyrido moieties (e.g., positions 29–36 and 39–44 in ) are sensitive to substituent effects. The ethoxy group in the target compound is expected to deshield adjacent protons due to electron-donating effects, contrasting with the electron-withdrawing fluoro group in the 3-fluoro-4-methylphenyl analog .

Bioactivity Clustering

Compounds with structural similarities often cluster in bioactivity profiles. For instance, hierarchical clustering of NCI-60 datasets () shows that pyrano-pyrido-quinoline derivatives with carboxamide substituents may target kinases or GPCRs, akin to structurally related kinase inhibitors. The ethoxyphenyl group’s bulkiness could modulate selectivity for specific protein targets compared to smaller substituents .

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